1-(Methoxyacetyl)piperidine-3-carboxylic acid
Overview
Description
1-(Methoxyacetyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 926238-94-0. It has a molecular weight of 201.22 and its IUPAC name is 1-(methoxyacetyl)-3-piperidinecarboxylic acid . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO4/c1-14-6-8(11)10-4-2-3-7(5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.22 . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(Methoxyacetyl)piperidine-3-carboxylic acid and its derivatives play a significant role in the synthesis of various compounds with potential antimicrobial activity. For instance, derivatives like 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids have shown variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Cardiovascular Activity and Electrochemical Oxidation
Compounds derived from this compound have been investigated for their cardiovascular activity. These derivatives, particularly nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, have shown promise in this field, along with an analysis of their ability towards electrochemical oxidation (Krauze et al., 2004).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from this compound has led to the discovery of effective anti-inflammatory and analgesic agents. These derivatives have shown high inhibitory activity on cyclooxygenase-2 selectivity, along with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Stereoselective Synthesis
The stereoselective synthesis of nipecotic acid derivatives, which include this compound, has been achieved through palladium-catalyzed decarboxylative cyclization. This method has opened up new avenues for the efficient synthesis of multisubstituted nipecotic acid derivatives (Shintani, Murakami, & Hayashi, 2009).
Microwave-Assisted Synthesis
This compound has also been instrumental in the development of microwave-assisted synthesis techniques, providing a rapid and efficient method for producing substituted 3-Phenylpropionic Acids, demonstrating the potential of this compound in facilitating novel synthetic methodologies (Sharma, Joshi, & Sinha, 2003).
Mechanism of Action
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s challenging to summarize the affected biochemical pathways . If the compound acts on GABA uptake, it could influence the GABAergic system and related neurological pathways.
Safety and Hazards
Properties
IUPAC Name |
1-(2-methoxyacetyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-3-7(5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCQIBSPWOGWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588301 | |
Record name | 1-(Methoxyacetyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926238-94-0 | |
Record name | 1-(Methoxyacetyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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